molecular formula C6H4F3NO3 B11763063 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid

5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid

Cat. No.: B11763063
M. Wt: 195.10 g/mol
InChI Key: LHNUWAQOQUZWML-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid (CAS 1936494-76-6) is a high-purity chemical building block designed for research and further manufacturing applications. This compound features an isoxazole heterocycle, a privileged structure in medicinal chemistry, substituted with a carboxylic acid moiety and a 2,2,2-trifluoroethyl group . The molecular formula is C 6 H 4 F 3 NO 3 and it has a molecular weight of 195.10 g/mol . The presence of both an isoxazole ring and a strong electron-withdrawing trifluoroethyl group makes this carboxylic acid a versatile intermediate. The carboxylic acid group allows for further derivatization, notably in the synthesis of amides, which are a common motif in drug discovery . The trifluoroethyl group is known to significantly influence the acidity and metabolic stability of molecules, which can be crucial in the development of pharmacologically active compounds . Isoxazole derivatives are key components in various synthetic products and are present as essential pharmacophores in many drugs and bioactive natural products due to their ability to engage in specific hydrogen-bond donor/acceptor interactions with enzymes and receptors . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4F3NO3

Molecular Weight

195.10 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C6H4F3NO3/c7-6(8,9)2-3-1-4(5(11)12)10-13-3/h1H,2H2,(H,11,12)

InChI Key

LHNUWAQOQUZWML-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs nitrile oxides and alkynes as reactants . The reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes available . For instance, the reaction can be carried out under mild basic conditions using sodium bicarbonate (NaHCO3) at ambient temperature .

Industrial Production Methods

Industrial production methods for isoxazole derivatives may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yields and purity. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid has been investigated for its potential biological activities. It serves as a building block in the synthesis of compounds with antimicrobial and anticancer properties. For instance, research indicates that modifications to isoxazole derivatives can enhance their potency against various pathogens and cancer cell lines .

Case Study: Antituberculosis Activity

A related compound, 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, demonstrated significant antituberculosis activity with a minimum inhibitory concentration (MIC) of 0.2 µM against replicating Mycobacterium tuberculosis. Structural modifications aimed at improving metabolic stability have led to the discovery of more potent derivatives .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a versatile building block for creating complex molecules. Its unique trifluoroethyl group contributes to the lipophilicity and bioisosteric properties of synthesized compounds .

Table 1: Summary of Synthesis Applications

Application AreaCompound TypeNotable Characteristics
Medicinal ChemistryAntimicrobialEffective against Mycobacterium tuberculosis
Organic SynthesisBuilding BlockEnhances lipophilicity and stability
AgrochemicalsPesticidesEffective against resistant pests

Agrochemicals

Pesticidal Properties

The compound has also been explored for its pesticidal properties. It exhibits high efficacy against various agricultural pests, including mites and nematodes. The fluorinated structure enhances the compound's activity at low concentrations, making it a promising candidate for developing new agrochemical formulations .

Case Study: Miticidal Activity

Research has shown that derivatives of isoxazole can effectively control pest populations resistant to existing miticides. For example, compounds derived from this compound have demonstrated significant ovicidal and nematocidal activity against common agricultural pests .

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Comparison with Similar Isoxazole-3-carboxylic Acid Derivatives

The physicochemical and biological properties of isoxazole-3-carboxylic acids are heavily influenced by substituents at position 5. Below is a detailed comparison with structurally related compounds:

Table 1: Key Properties of Selected Isoxazole-3-carboxylic Acid Derivatives

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid 2,2,2-Trifluoroethyl C₇H₅F₃NO₃ 224.12 (calculated) High acidity (pKa ~2.5–3.0); used in pesticide intermediates (e.g., Lotilaner derivatives)
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid Thiophen-2-yl C₈H₅NO₃S 211.19 Moderate acidity (pKa ~3.5–4.0); used in organic synthesis for heterocyclic coupling
5-Phenylisoxazole-3-carboxylic acid Phenyl C₁₀H₇NO₃ 189.17 Lower acidity (pKa ~4.0–4.5); common in pharmaceutical intermediates (e.g., COX inhibitors)
5-Methylisoxazole-3-carboxylic acid Methyl C₅H₅NO₃ 127.10 Weakest acidity (pKa ~4.5–5.0); versatile synthon for amidation reactions
5-[2,4-Bis(benzyloxy)-5-chlorophenyl]-N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide (44b) Complex aryl + trifluoroethyl C₂₈H₂₁ClF₃N₂O₄ 567.93 Bioactive amide derivative; lower synthetic yield (55%) due to steric hindrance from trifluoroethyl group

Key Findings

Acidity and Reactivity :

  • The trifluoroethyl group’s strong electron-withdrawing effect lowers the pKa of the carboxylic acid (~2.5–3.0) compared to methyl or phenyl analogs (pKa >4.0) . This enhances reactivity in nucleophilic acyl substitution, making it a preferred intermediate for amide bond formation in pesticides (e.g., Lotilaner derivatives) .
  • Thiophen-2-yl and phenyl substituents provide π-π stacking interactions, favoring applications in drug design, but lack the metabolic stability imparted by fluorine .

Synthetic Challenges :

  • Trifluoroethyl-containing derivatives (e.g., compound 44b) exhibit lower yields (55%) compared to methyl or benzyloxy analogs (85–95%) due to steric bulk and reduced nucleophilicity .
  • Fluorinated analogs require anhydrous conditions and specialized catalysts (e.g., Pd/C or CuI) for efficient coupling .

Biological Activity: Trifluoroethyl derivatives are prominent in agrochemicals (e.g., Lotilaner) due to enhanced lipophilicity and resistance to enzymatic degradation . Non-fluorinated analogs (e.g., 5-phenyl or 5-methyl) are more common in anti-inflammatory and antimicrobial agents .

Biological Activity

5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring with a trifluoroethyl group at the 5-position and a carboxylic acid at the 3-position. The presence of the trifluoroethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The compound's mechanism involves inhibition of key enzymes essential for bacterial survival, making it a candidate for further development as an anti-tubercular agent .

Anticancer Activity

The compound has also shown promise in anticancer research. It has been identified as part of a class of compounds that act as allosteric inverse agonists of the RORγt nuclear receptor, which is implicated in autoimmune diseases and cancer . These compounds can modulate immune responses and potentially inhibit tumor growth.

The biological activity of this compound is linked to its interaction with specific molecular targets. For example, it has been observed to inhibit IL-17a expression levels in cellular assays, suggesting a role in modulating inflammatory pathways . The trifluoroethyl group may also contribute to enhanced binding affinity to target proteins by altering the electronic properties of the molecule.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Initial studies have indicated that modifications to the isoxazole ring and substituents can significantly impact potency. For instance, variations in the substituents at the C-4 and C-5 positions have been shown to affect the compound's ability to inhibit specific enzymes involved in bacterial metabolism .

Case Studies

  • Antitubercular Activity : In a study evaluating various derivatives of isoxazole compounds, this compound was found to exhibit an IC50 value indicative of potent antitubercular activity against Mycobacterium tuberculosis. This suggests that structural modifications could enhance its therapeutic potential .
  • RORγt Inhibition : Another study highlighted the compound's role as an allosteric modulator of RORγt. The optimization process revealed that certain substitutions led to a tenfold increase in potency compared to initial leads, demonstrating how structural changes can enhance biological activity .

Data Tables

Compound Activity IC50 (μM) Mechanism
5-(Trifluoroethyl)isoxazole-3-carboxylic acidAntitubercular60Enzyme inhibition
Trisubstituted isoxazolesRORγt Inverse Agonist<10Allosteric modulation

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(2,2,2-trifluoroethyl)isoxazole-3-carboxylic acid, and how do they influence its reactivity?

  • The compound contains an isoxazole ring fused with a trifluoroethyl group at position 5 and a carboxylic acid at position 2. The trifluoroethyl group introduces strong electron-withdrawing effects due to the inductive nature of fluorine, which stabilizes the isoxazole ring and enhances electrophilic reactivity at the carboxylic acid moiety . The carboxylic acid group facilitates hydrogen bonding and salt formation, critical for solubility adjustments in biological assays .

Q. What synthetic strategies are commonly employed to prepare this compound?

  • A typical approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives to form the isoxazole core. The trifluoroethyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst can promote cyclization and improve yield . Post-functionalization of the carboxylic acid group may require protection/deprotection strategies to avoid side reactions .

Q. How can researchers purify and characterize this compound effectively?

  • Purification often involves recrystallization from acetic acid or DMF/water mixtures to remove unreacted starting materials . Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolating intermediates. Characterization requires a combination of 1H^1H/13C^{13}C-NMR to confirm regioselectivity of the isoxazole ring, and HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%) . Mass spectrometry (ESI-MS) is critical for validating molecular weight .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets?

  • The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation and improves lipophilicity, which can increase membrane permeability. Its steric bulk and electronegativity may also modulate binding affinity to enzymes or receptors, as seen in analogues targeting Hsp90 . Comparative studies with non-fluorinated analogues (e.g., ethyl or methyl derivatives) are essential to isolate fluorine-specific effects .

Q. What experimental design considerations are critical for optimizing synthesis yield?

  • Key factors include:

  • Catalyst selection : Sodium acetate in acetic acid promotes cyclization but may require optimization for trifluoroethyl-containing substrates .
  • Temperature control : Reflux conditions (100–120°C) balance reaction rate and byproduct formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent hydrolysis .
    Systematic variation of these parameters, followed by DOE (Design of Experiments) analysis, can identify optimal conditions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Contradictions may arise from differences in assay conditions (e.g., pH, serum concentration) or impurities in synthesized batches. Mitigation strategies include:

  • Batch reproducibility : Strict adherence to purification protocols (e.g., recrystallization criteria ).
  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays.
  • Impurity profiling : Use LC-MS to identify and quantify side products (e.g., de-fluorinated byproducts) .

Q. What role does computational modeling play in understanding structure-activity relationships (SAR)?

  • Molecular docking (e.g., AutoDock Vina) can predict binding modes of the trifluoroethyl group within protein active sites, while DFT calculations quantify electronic effects (e.g., Fukui indices for electrophilicity) . MD simulations assess conformational stability under physiological conditions. These tools guide rational design of derivatives with improved potency .

Methodological Challenges and Solutions

Q. How can researchers overcome solubility limitations in in vitro assays?

  • The carboxylic acid group allows salt formation (e.g., sodium or ammonium salts) to enhance aqueous solubility. For cell-based assays, DMSO stock solutions (≤0.1% v/v) are typical, but precipitation risks require dynamic light scattering (DLS) monitoring . Co-solvents like PEG-400 or cyclodextrin inclusion complexes may also be explored .

Q. What analytical techniques are most reliable for detecting decomposition products?

  • Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS can identify hydrolysis or oxidation products. 19F^{19}F-NMR is particularly sensitive to trifluoroethyl group degradation . For quantification, external calibration curves using synthesized reference standards are recommended .

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